2-Methyl-2-phenoxypropanal
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Overview
Description
2-Methyl-2-phenoxypropanal is an organic compound characterized by the presence of a phenoxy group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenoxypropanal can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanal with phenol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the phenoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenoxypropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-2-phenoxypropanoic acid.
Reduction: Formation of 2-methyl-2-phenoxypropanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-2-phenoxypropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenoxypropanal involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic oxidation and reduction processes, which modify the compound’s structure and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-phenoxypropanoic acid
- 2-Methyl-2-phenoxypropanol
- 2-Methyl-2-phenoxypropylamine
Uniqueness
2-Methyl-2-phenoxypropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-2-phenoxypropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZNKWWKZJJGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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